molecular formula C6H12F2O B2540151 (2S)-1,1-Difluorohexan-2-ol CAS No. 2416218-24-9

(2S)-1,1-Difluorohexan-2-ol

Cat. No. B2540151
CAS RN: 2416218-24-9
M. Wt: 138.158
InChI Key: HFPIDFXQVJBVLA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "(2S)-1,1-Difluorohexan-2-ol" is a fluorinated organic molecule that is of interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine atoms in organic compounds often imparts unique physical and chemical properties, making them valuable in various applications, including drug development and the synthesis of advanced materials.

Synthesis Analysis

The synthesis of fluorinated compounds, such as 2,2-difluoro-3-hydroxyacids, has been achieved through a selective haloform reaction. This method involves the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with base under mild conditions, leading to the selective cleavage of the CO-CF3 bond without affecting the CO-CF2R bond. This approach is advantageous due to its simplicity, good to excellent yields, and the use of hexafluoro-2-propanol as an inexpensive fluorine source .

Another synthesis method reported involves the gem-difluorination of methylenecyclopropanes (MCPs) to produce gem-difluorocyclobutanes, which are valuable in medicinal chemistry. The process features a Wagner-Meerwein rearrangement and uses commercially available fluorine sources, resulting in moderate to good yields and the ability to further transform the products into useful building blocks like carboxylic acids, amines, and alcohols .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be complex and is often determined using X-ray crystallography. For instance, the crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol reveals the presence of strong intermolecular hydrogen bonds that connect molecules into two-dimensional layers. These interactions are crucial for understanding the material properties and potential applications of such compounds .

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, leading to the formation of diverse structures. For example, 1,2-diaza-1,3-butadienes react regioselectively with trifluoromethylated β-dicarbonyl compounds to yield stable 2-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-2-ol derivatives. These derivatives can be further transformed into fluorinated heterocycles, such as 1-aminopyrrole derivatives, through reactions with trifluoromethanesulphonic anhydride or heterogeneous catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can affect the acidity, lipophilicity, and metabolic stability of the molecules. For example, α,α-difluoroketones are typically fully hydrated due to the strong electronegative effect of the adjacent fluorine atoms, which can make them act as transition-state analog inhibitors of certain proteinases . Additionally, the presence of both alcoholic and phenolic hydroxyl groups in fluorinated compounds like 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol suggests that they can be deprotonated easily, facilitating their use in the synthesis of organic fluoro-containing polymers .

properties

IUPAC Name

(2S)-1,1-difluorohexan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2O/c1-2-3-4-5(9)6(7)8/h5-6,9H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPIDFXQVJBVLA-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1,1-Difluorohexan-2-ol

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